4-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Description
4-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a compound that piques significant interest in both the chemical and pharmaceutical sectors due to its complex structure and potential applications. Its molecular framework incorporates a combination of a pyrazolopyridine core and a benzoic acid moiety, making it a versatile molecule for various scientific investigations.
Properties
IUPAC Name |
4-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrF2N3O2/c1-11-18-16(19(23)24)10-17(12-2-6-14(22)7-3-12)25-20(18)27(26-11)15-8-4-13(5-9-15)21(28)29/h2-10,19H,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDNULNRVUNTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid involves multi-step chemical reactions. Key synthetic steps may include:
Formation of the pyrazolopyridine core: : Starting with the preparation of an intermediate 3-methyl-1H-pyrazolo[3,4-b]pyridine.
Substitution reactions: : Introducing the 4-bromophenyl and difluoromethyl groups through substitution reactions.
Final coupling: : Attaching the benzoic acid moiety via a coupling reaction such as Suzuki coupling.
The reaction conditions may involve anhydrous environments, inert atmospheres (like nitrogen or argon), and controlled temperatures ranging from moderate to high, depending on the reactivity of intermediates.
Industrial Production Methods
For industrial-scale production, similar synthetic routes are employed, but with optimized reaction conditions and scaled-up equipment to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be utilized to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
The compound is versatile in undergoing various reactions:
Oxidation: : Can be oxidized under strong oxidizing conditions.
Reduction: : The bromophenyl group can be reduced to a phenyl group.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Use of hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenating agents like thionyl chloride for electrophilic substitutions.
Major Products Formed
Oxidation: : Products may include acids or aldehydes depending on the oxidation level.
Reduction: : Formation of dehalogenated products.
Substitution: : Varied functionalized aromatic compounds.
Scientific Research Applications
Chemistry
Used as a building block in synthetic organic chemistry for designing more complex molecules.
Biology
Medicine
Research is ongoing into its potential as a pharmacophore in drug design, especially in oncology and anti-inflammatory treatments.
Industry
Might find uses in the development of new materials or as a specialty chemical in various industrial applications.
Mechanism of Action
The precise mechanism of action depends on its application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modifying their activity. Its effects can be attributed to its ability to form hydrogen bonds, interact with hydrophobic pockets, and engage in π-π interactions with aromatic residues of proteins.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridine derivatives and substituted benzoic acids. What sets 4-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid apart is its unique combination of functional groups, offering a distinct balance of lipophilicity and hydrophilicity, which can be crucial for its bioactivity and solubility.
List of Similar Compounds
4-[3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
4-[6-(4-Chlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
4-[6-(4-Methoxyphenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
And there you have it! A deep dive into the fascinating world of this compound. This one packs a punch, huh? Anything else you're curious about?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
